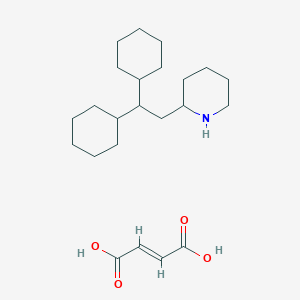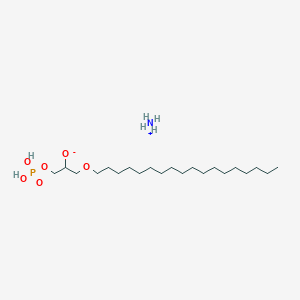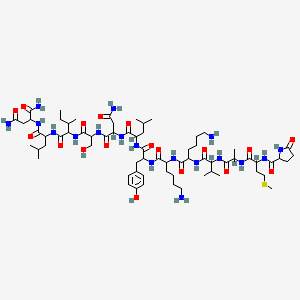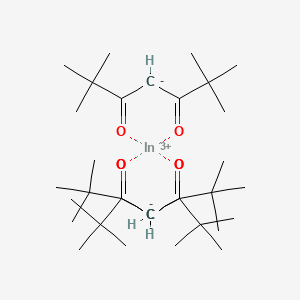
(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is a chemical compound that features a pyridine ring substituted with a methyl group and a proline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl typically involves the coupling of a pyridine derivative with a proline derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as sodium percarbonate.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially when leaving groups are present.
Common Reagents and Conditions
Oxidation: Sodium percarbonate in the presence of rhenium-based catalysts.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives: These compounds share structural similarities and are investigated for their biological activities.
Fluoropyridines: These compounds have similar pyridine rings and are used in various chemical and biological applications.
Uniqueness
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is unique due to its specific combination of a pyridine ring and a proline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C11H16Cl2N2O2 |
|---|---|
Peso molecular |
279.16 g/mol |
Nombre IUPAC |
4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H |
Clave InChI |
YUCHIBOHAURWQA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)


![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)



![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
